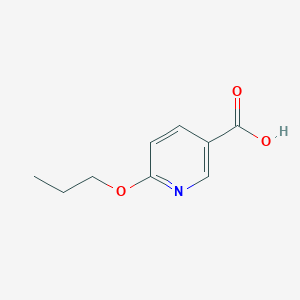
6-Propoxynicotinic acid
カタログ番号 B2852500
CAS番号:
861045-09-2
分子量: 181.191
InChIキー: BIQVIBCSZXFYEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Effects on Cancer
- Research indicates that certain fatty acids like linoleic acid, a type of n-6 polyunsaturated fatty acid, are essential for normal mammary tissue development and may impact breast cancer progression. High-fat diets rich in linoleic acid promote certain types of breast cancer in animal models, emphasizing the potential role of dietary fatty acids in cancer development and progression (Rose, 1997).
Cardiovascular Health
- Research on thionicotinic acid derivatives (related to nicotinic acid) revealed that certain analogs can induce vasorelaxation and possess antioxidative properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Fatty Acids and Inflammation
- Studies on n-6 fatty acids like arachidonic acid (AA) have shown that they play a complex role in inflammation. Some AA-derived eicosanoids have anti-inflammatory properties, while others may be pro-inflammatory. This complexity underscores the need for a balanced intake of different fatty acids for optimal health (Calder, 2009).
Antioxidant Activity
- Research on antioxidants has focused on methods to determine antioxidant activity in various fields, including medicine and food engineering. This includes studies on the antioxidant properties of different compounds and their potential health implications (Munteanu & Apetrei, 2021).
Microbial Degradation
- A study on Pseudomonas putida JQ581, a bacterium capable of degrading nicotine and nicotinic acid, highlights the potential for bioremediation in marine environments contaminated with these compounds. This research provides insights into the microbial pathways involved in the degradation of nicotine and related compounds (Li et al., 2017).
Environmental Toxicity
- An investigation into the comparative toxicity of imidacloprid (a neonicotinoid pesticide) and its transformation product, 6-chloronicotinic acid, on non-target aquatic organisms highlights the potential environmental impact of these substances (Malev et al., 2012).
Pharmaceutical Applications
- 6-Propoxynicotinic acid derivatives, like HYNIC (6-hydrazinonicotinic acid), are explored for their potential in radiolabelling and medical imaging, indicating their importance in diagnostic medicine (Meszaros et al., 2011).
特性
IUPAC Name |
6-propoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQVIBCSZXFYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxynicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)
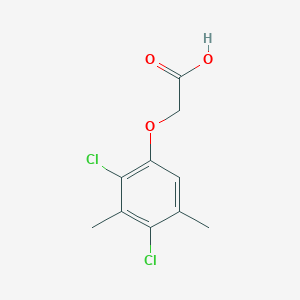
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)
![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)
![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)
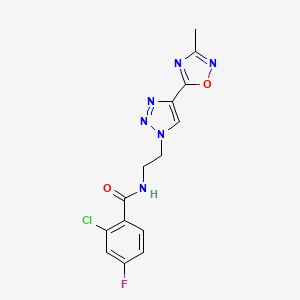
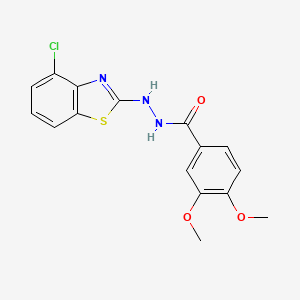
![N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2852434.png)

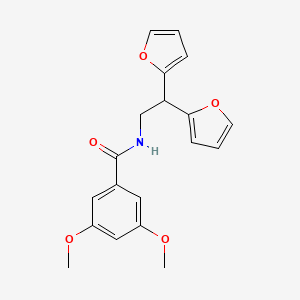
![N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide](/img/structure/B2852439.png)